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Compound of Interest

Compound Name:
3-Nitro-4-piperidin-1-ylbenzoic

acid

Cat. No.: B1364065 Get Quote

An In-depth Technical Guide to 3-Nitro-4-(piperidin-1-yl)benzoic Acid: Synthesis,

Characterization, and Applications

Introduction
3-Nitro-4-(piperidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid of significant

interest to researchers in medicinal chemistry and synthetic organic chemistry. Its structure

incorporates three key pharmacophoric elements: a benzoic acid moiety, a piperidine ring, and

a nitro group. The benzoic acid provides a carboxylic acid handle for derivatization, the

piperidine ring is a prevalent scaffold in numerous pharmaceuticals known to enhance

physicochemical properties, and the nitro group acts as a strong electron-withdrawing group

that both activates the aromatic ring and serves as a versatile precursor for further chemical

modification.[1][2] This guide provides a comprehensive technical overview of its chemical

properties, a robust protocol for its synthesis, detailed analysis of its expected spectroscopic

characteristics, and a discussion of its potential applications as a molecular building block.

Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structure and core properties. 3-

Nitro-4-(piperidin-1-yl)benzoic acid is a crystalline solid under standard conditions, with its key

identifiers and computed properties summarized below.
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The molecule consists of a benzoic acid core functionalized with a nitro group at position 3 and

a piperidine ring attached via a nitrogen-carbon bond at position 4.

Caption: 2D Structure of 3-Nitro-4-(piperidin-1-yl)benzoic acid.

Table 1: Compound Identification

Identifier Value Source

IUPAC Name
3-nitro-4-(piperidin-1-
yl)benzoic acid

[3]

CAS Number 26586-26-5 [4][5]

Molecular Formula C₁₂H₁₄N₂O₄ [4][5]

Molecular Weight 250.25 g/mol [4]

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C

2)C(=O)O)--INVALID-LINK--

[O-]

[3]

| InChI Key| YVODCTHEVCBRCV-UHFFFAOYSA-N |[5] |

Physicochemical Data
While extensive experimental data is not publicly available, key properties can be reliably

predicted using computational models. These values are critical for designing experimental

conditions, such as selecting appropriate solvent systems for reactions and purification.

Table 2: Physicochemical Properties
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Property Value Notes

XlogP 2.2
A predicted measure of
lipophilicity.[3]

Appearance
Expected to be a yellow or off-

white crystalline solid.

Based on similar nitroaromatic

compounds.

Solubility

Soluble in polar organic

solvents (DMSO, DMF,

Methanol); sparingly soluble in

water.

General expectation for this

class of compounds.

| Acidity (pKa) | ~3.5 - 4.5 | Estimated based on the benzoic acid moiety, influenced by the

electron-withdrawing nitro group. |

Synthesis and Purification
The synthesis of 3-Nitro-4-(piperidin-1-yl)benzoic acid is most efficiently achieved via a

nucleophilic aromatic substitution (SₙAr) reaction. This pathway is mechanistically favored due

to the presence of the strongly electron-withdrawing nitro group positioned ortho to a suitable

leaving group on the benzene ring.

Synthetic Rationale
The SₙAr mechanism proceeds through a two-step addition-elimination sequence.[6][7]

Addition: The nucleophile (piperidine) attacks the electrophilic carbon atom bearing the

leaving group. The aromaticity of the ring is temporarily broken, forming a resonance-

stabilized negative intermediate known as a Meisenheimer complex.

Stabilization & Elimination: The negative charge is delocalized onto the ortho-nitro group,

which provides substantial stabilization and is the key causal factor for the reaction's

feasibility. The leaving group is then eliminated, restoring the aromaticity of the ring to yield

the final product.

The preferred starting material is 4-chloro-3-nitrobenzoic acid, as the chloride is an adequate

leaving group and the precursor is commercially available. 4-fluoro-3-nitrobenzoic acid would
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be even more reactive but is often more expensive.

Reaction Setup

Workup

Purification

Combine 4-chloro-3-nitrobenzoic acid,
piperidine, and a base (e.g., K₂CO₃)

in a polar aprotic solvent (e.g., DMF or DMSO).

Heat the mixture with stirring
(e.g., 80-120 °C) and monitor

reaction progress by TLC or LC-MS.

Step 1

Cool the reaction mixture and pour
into a cold acidic aqueous solution (e.g., 1M HCl).

Precipitate forms as the product
is protonated and becomes insoluble.

Step 2

Collect the crude solid by vacuum filtration
and wash with cold water.

Recrystallize the solid from a suitable
solvent system (e.g., Ethanol/Water)

to obtain the pure product.

Step 3

Click to download full resolution via product page
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Caption: Experimental workflow for the synthesis of 3-Nitro-4-(piperidin-1-yl)benzoic acid.

Experimental Protocol
This protocol describes a self-validating system where reaction completion can be monitored

and product purity can be assessed at the final stage.

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq), potassium carbonate (K₂CO₃,

2.5 eq), and dimethylformamide (DMF, approx. 5 mL per gram of starting material).

Nucleophilic Addition: Add piperidine (1.2 eq) to the stirring suspension.

Reaction: Heat the mixture to 100 °C and maintain for 4-8 hours. Monitor the disappearance

of the starting material using Thin Layer Chromatography (TLC) with a mobile phase such as

30% Ethyl Acetate in Hexanes. The product spot should be significantly more polar.

Workup and Precipitation: Once the reaction is complete, cool the mixture to room

temperature. Slowly pour the reaction mixture into a beaker containing ice-cold 1M

hydrochloric acid (HCl). The product will precipitate as a yellow solid.

Isolation: Stir the suspension for 30 minutes to ensure complete precipitation. Collect the

crude product by vacuum filtration, washing the filter cake thoroughly with cold deionized

water to remove inorganic salts and residual DMF.

Purification: Dry the crude solid under vacuum. For final purification, recrystallize the product

from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and

add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool

slowly to room temperature and then in an ice bath to maximize crystal formation.

Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of

cold ethanol, and dry in a vacuum oven. The final product's identity and purity should be

confirmed by spectroscopy (NMR, MS) and melting point analysis.

Structural Elucidation and Characterization
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Without direct experimental data, the structural identity of the synthesized compound can be

confidently predicted based on the analysis of its functional groups. Spectroscopic techniques

provide a detailed fingerprint of the molecule.[8][9][10]

Table 3: Predicted Spectroscopic Data

Technique Expected Observations

¹H NMR

~12-13 ppm (s, broad, 1H): Carboxylic acid
proton (-COOH).~8.2 ppm (d, 1H):

Aromatic proton ortho to the nitro
group.~7.8 ppm (dd, 1H): Aromatic proton
between the nitro and carboxyl
groups.~7.2 ppm (d, 1H): Aromatic proton
ortho to the piperidine.~3.2 ppm (m, 4H):

Piperidine protons adjacent to the
nitrogen (-CH₂-N-).~1.7 ppm (m, 6H):

Remaining piperidine protons (-CH₂-).

¹³C NMR

~168 ppm: Carboxylic acid carbon (-

COOH).~150-155 ppm: Aromatic C-N

(piperidine).~135-145 ppm: Aromatic C-

NO₂.~120-135 ppm: Aromatic CH

carbons.~115-125 ppm: Aromatic C-COOH.~50

ppm: Piperidine carbons adjacent to

nitrogen.~25-27 ppm: Remaining piperidine

carbons.

FT-IR (cm⁻¹)

3200-2500 (broad): O-H stretch of the carboxylic

acid.~1700: C=O stretch of the carboxylic

acid.~1520 & ~1340: Asymmetric and symmetric

N-O stretches of the nitro group.~1250: C-N

stretch (aromatic amine).

| Mass Spec (EI) | [M]⁺ at m/z = 250: Molecular ion peak.[M-45]⁺ at m/z = 205: Loss of the

carboxyl group (-COOH).[M-17]⁺ at m/z = 233: Loss of hydroxyl radical (-OH). |
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Chemical Reactivity and Research Applications
The utility of 3-Nitro-4-(piperidin-1-yl)benzoic acid lies in the distinct reactivity of its functional

groups, making it a versatile scaffold for building more complex molecules, particularly in drug

discovery.[11][12][13]

Key Reaction Pathways
Carboxylic Acid Derivatization: The -COOH group can be readily converted into esters,

amides, or acid chlorides. Amide coupling reactions, often mediated by reagents like 1-Ethyl-

3-(3-dimethylaminopropyl)carbodiimide (EDC), allow for the attachment of various amine-

containing fragments.

Nitro Group Reduction: The nitro group is a synthetic linchpin. It can be selectively reduced

to an amine (-NH₂) using standard conditions such as SnCl₂/HCl, H₂/Pd-C, or sodium

dithionite. This newly formed aniline is a powerful nucleophile and a precursor for a wide

array of subsequent reactions.[14]

Aniline Chemistry: The aniline derivative can undergo diazotization to form a diazonium salt,

which can be converted into a range of functional groups (e.g., -OH, -CN, -halogens) via

Sandmeyer-type reactions.[15][16][17] It can also be acylated, alkylated, or used in

cyclization reactions to build heterocyclic systems.
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Caption: Key derivatization pathways for the core molecule.

Applications in Drug Discovery
The piperidine moiety is one of the most common saturated heterocyclic rings found in

marketed drugs.[1][2] Its inclusion in a molecule often confers favorable properties:

Improved Solubility: The basic nitrogen atom can be protonated at physiological pH,

enhancing aqueous solubility.

Structural Rigidity and 3D Shape: It provides a well-defined three-dimensional scaffold that

can present substituents in precise vectors for optimal interaction with biological targets.[1]

Metabolic Stability: Saturated rings are often less susceptible to metabolic degradation than

aromatic systems.

Given these attributes, 3-Nitro-4-(piperidin-1-yl)benzoic acid serves as an excellent starting

point or intermediate for constructing libraries of novel compounds for screening against
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various biological targets, including kinases, G-protein coupled receptors (GPCRs), and

enzymes.

Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory.

Hazards: The compound is classified as a skin irritant, a serious eye irritant, and may cause

respiratory irritation.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles, and a lab coat.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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